molecular formula C13H14FN3O2S B2928741 1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1203280-51-6

1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2928741
CAS No.: 1203280-51-6
M. Wt: 295.33
InChI Key: OLKRFFFFUDMHDL-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound featuring a urea core linked to a 4-(4-fluorophenyl)thiazole moiety. With the molecular formula C14H16FN3O2S and a molecular weight of 293.36 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery research . The urea functional group is a privileged scaffold in medicinal chemistry due to its exceptional ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in potential therapeutic agents . Thiazole rings, like the one in this compound, are well-known heterocycles prevalent in pharmaceutical research. Compounds with similar structural motifs, combining a thiazole core with urea-linked side chains, have been identified as potent inhibitors of parasitic growth in screenings for new anti-trypanosomal agents, indicating the potential research value of this chemical class in infectious disease studies . The specific physicochemical properties imparted by its structure make it a valuable candidate for researchers investigating structure-activity relationships (SAR), particularly in the development of kinase inhibitors and other targeted therapies where the urea moiety plays a key role in target engagement . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c1-19-7-6-15-12(18)17-13-16-11(8-20-13)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKRFFFFUDMHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thiazole intermediate.

    Formation of the Urea Moiety: The final step involves the reaction of the thiazole-fluorophenyl intermediate with an isocyanate derivative to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic Data for Isostructural Analogs

Compound () Halogen Substituent Crystal System Dihedral Angle (°) Packing Features
4 Chlorine Triclinic (P̄1) 7.14–56.26 Two independent molecules/unit
5 Fluorine Triclinic (P̄1) 7.14–56.26 Adjusted for halogen size

Biological Activity

1-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological evaluations.

Structural Characteristics

The molecular formula of the compound is C14H16FN2O2SC_{14}H_{16}FN_2O_2S, and it features a thiazole ring, a fluorophenyl moiety, and a methoxyethyl urea group. The dihedral angles between the rings and the arrangement of functional groups play crucial roles in its biological activity.

Table 1: Structural Data

Property Value
Molecular Weight636.8 g/mol
Dihedral Angle (Fluorophenyl-Thiazole)12.8°
Hydrogen Bonding InteractionsN—H⋯O, C—H⋯O

Anticancer Properties

Recent studies have shown that derivatives of thiazole and urea compounds exhibit promising anticancer activity. The biological evaluation of this compound has demonstrated its effectiveness against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : The compound was evaluated using the MTT assay against several human cancer cell lines, including HT-29 (colorectal), A431 (skin), and PC3 (prostate). Results indicated a significant reduction in cell viability, with IC50 values suggesting potent cytotoxic effects.
  • Mechanism of Action : Further investigations revealed that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This was confirmed through Western blot analysis.
  • VEGFR Inhibition : The compound also exhibited inhibitory activity against vascular endothelial growth factor receptor (VEGFR-2), which is crucial in tumor angiogenesis. This inhibition was quantified using kinase assays, showing an IC50 value indicating strong binding affinity.

Table 2: Biological Activity Summary

Cell Line IC50 (μM) Mechanism
HT-290.65Induction of apoptosis
A4310.11Inhibition of VEGFR-2
PC3Not specifiedCytotoxicity via apoptosis induction

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the thiazole ring.
  • Introduction of the fluorophenyl group.
  • Coupling with the methoxyethyl urea moiety.

Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the optimized synthetic routes for 1-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic addition of substituted isocyanates to amines. For example, analogous urea-thiazole derivatives are prepared by reacting fluorophenyl-substituted isocyanates with thiazole-bearing amines in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts. Yields typically range from 50–60%, with purity confirmed by ESI-MS and chromatography . Optimization may involve varying solvent polarity, temperature, and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Spectroscopy : ESI-MS (for molecular ion confirmation, e.g., [M+H]⁺ peaks) and NMR (¹H/¹³C) to resolve aromatic protons, urea NH signals, and methoxyethyl groups.
  • Crystallography : Single-crystal X-ray diffraction using programs like SHELXL for refinement. For enantiopure forms, Flack’s x parameter helps resolve chirality-polarity ambiguities in near-centrosymmetric structures .

Q. How is the compound’s preliminary biological activity assessed in vitro?

Cytotoxicity screens (e.g., MTT assays) against cancer cell lines and enzyme inhibition studies (e.g., acetylcholinesterase or carbonic anhydrase) are standard. Analogous thiazole-urea hybrids show IC₅₀ values in micromolar ranges, with substituents like fluorophenyl groups enhancing activity .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration gradients) or compound purity. Orthogonal validation methods, such as:

  • Dose-response curves with triplicate replicates.
  • Purity verification via HPLC (>95%) and elemental analysis.
  • Comparative studies with structurally related controls (e.g., 3-(4-morpholinophenyl) derivatives) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like TRKA kinase or carbonic anhydrase. Substituent effects (e.g., fluorine’s electronegativity or methoxyethyl’s steric bulk) are modeled using DFT calculations to optimize pharmacophore alignment .

Q. What challenges arise in crystallographic refinement of urea-thiazole derivatives, and how are they resolved?

Challenges include disorder in flexible methoxyethyl groups and twinning in crystals. Solutions:

  • SHELXL’s restraints for anisotropic displacement parameters.
  • High-resolution data (≤1.0 Å) to resolve electron density ambiguities.
  • Twin refinement protocols for pseudosymmetrical lattices .

Q. How does substituent variation on the thiazole ring modulate biological potency?

SAR studies on analogs reveal:

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance enzyme inhibition (e.g., hCAII IC₅₀ = 0.8 µM).
  • Hydrophilic groups (e.g., morpholinoethoxy) improve solubility but may reduce membrane permeability .

Q. What methodologies ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
  • Design of Experiments (DoE) : Response surface methodology optimizes parameters (temperature, pH) for yield maximization.
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles) due to potential irritancy (SDS data).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store at –20°C in airtight containers with desiccants to prevent hydrolysis .

Q. How is metabolic stability evaluated in preclinical studies?

  • Microsomal assays : Liver microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., oxidative dealkylation of methoxyethyl groups).
  • CYP450 inhibition screens : Fluorescent probes assess interactions with cytochrome P450 enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.